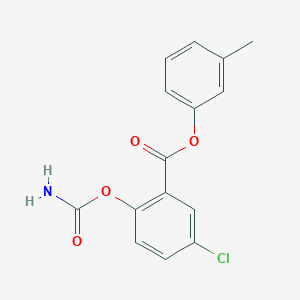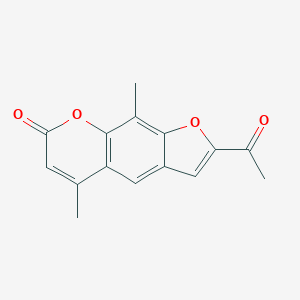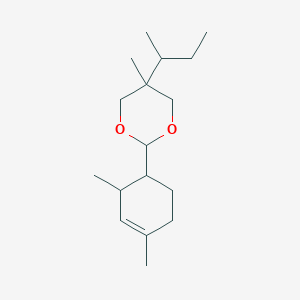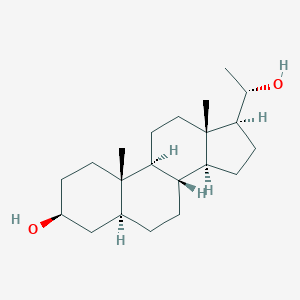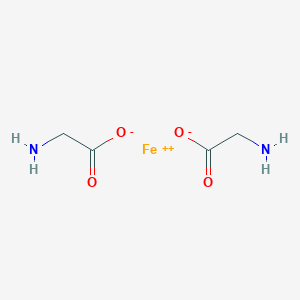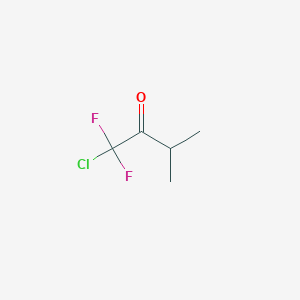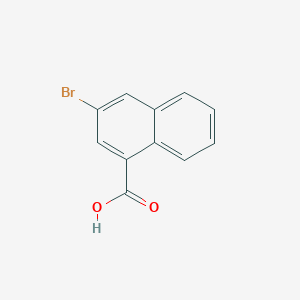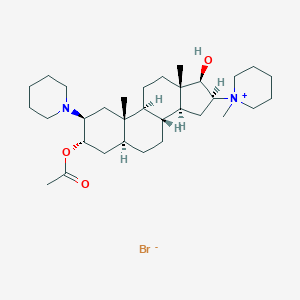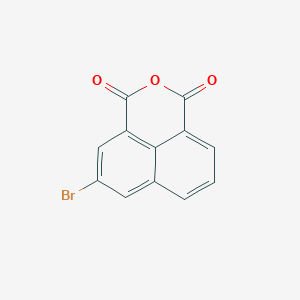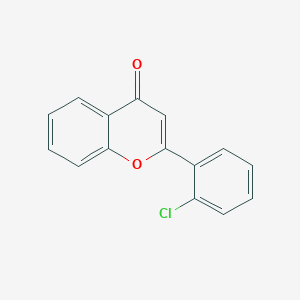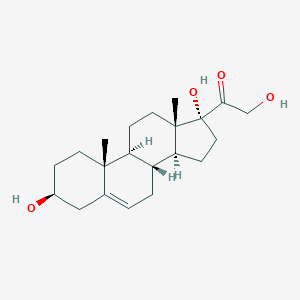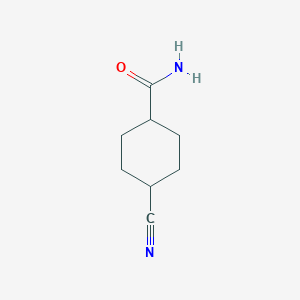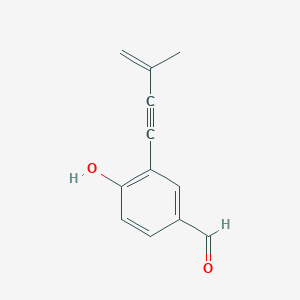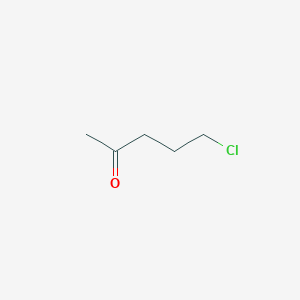
5-氯-2-戊酮
概述
描述
5-Chloro-2-pentanone: is an organic compound with the molecular formula C5H9ClO . It is a chlorinated ketone and is known for its role as a precursor in the synthesis of various pharmaceuticals and agrochemicals. This compound is utilized in the preparation of antibacterial agents, pesticides, and other valuable medicinal components such as quinoline, chloroquine, and quinolone drugs .
科学研究应用
Chemistry:
- 5-Chloro-2-pentanone is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates for further chemical transformations .
Biology and Medicine:
- It serves as a precursor for the synthesis of various medicinal compounds, including antibacterial agents and antiviral drugs. For example, it is used in the synthesis of chloroquine, which has applications in treating malaria and other infectious diseases .
Industry:
作用机制
Target of Action
5-Chloro-2-pentanone (5C2P) is an important organic reagent widely utilized in the pharmaceutical and agrochemical industry . It is used as a pharmaceutical intermediate for the preparation of therapeutic anti-COVID-19 drugs It is known to be a precursor of many antibacterial agents and pesticides .
Mode of Action
It is known that 5c2p can be cyclised with hydrazine in chemical reactions . More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
5C2P has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . These drugs are used for the treatment of various diseases including malaria, rheumatism, and other infectious diseases
Pharmacokinetics
It is known that the yield of 5c2p reached a maximum of 9793% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
It is known that 5c2p is used as a raw material for the synthesis of various compounds, indicating that it plays a crucial role in the formation of these compounds .
Action Environment
The action of 5C2P is influenced by various environmental factors. For instance, the yield of 5C2P was found to reach a maximum at a temperature of 80 °C . Furthermore, the reaction was optimized under the initiation of N,N-dimethylacetamide . These findings suggest that both temperature and the presence of certain chemicals can influence the action, efficacy, and stability of 5C2P.
安全和危害
5-Chloro-2-pentanone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
未来方向
5-Chloro-2-pentanone is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . It also plays a central role in weed and pest control . Due to the broad application prospects of 5C2P, some research groups have done in-depth research on its preparation .
生化分析
Biochemical Properties
It is known that it can be cyclised with hydrazine
Cellular Effects
It is known to be used in the synthesis of therapeutic anti-COVID-19 drugs , suggesting it may have significant effects on viral replication processes within cells
Molecular Mechanism
It is known to be involved in the synthesis of various pharmaceutical compounds , suggesting it may interact with a variety of biomolecules
准备方法
Synthetic Routes and Reaction Conditions:
From 3-acetyl-1-propanol: One method involves the chlorination of 3-acetyl-1-propanol using bis(trichloromethyl)carbonate (triphosgene) as the chlorine source. The reaction is carried out in 1,2-dichloroethane at 80°C for 2 hours with N,N-dimethylacetamide as the initiator.
From 2-methyl furan: Another method involves the hydrogenation of 2-methyl furan in the presence of a hydrogenation catalyst and hydrogen gas to produce 2-methyl-4,5-dihydrofuran.
Industrial Production Methods:
- The industrial production of 5-chloro-2-pentanone often involves the use of scalable and environmentally friendly processes. For instance, the method using 2-methyl furan is noted for its simplicity, high yield, and minimal environmental impact due to the recyclability of the catalyst and reagents .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Chloro-2-pentanone can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Cyclization Reactions: It can be cyclized with hydrazine to form various cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.
Cyclization: Hydrazine is used as a reagent for cyclization reactions, often under reflux conditions.
Major Products:
相似化合物的比较
- 1-Chloro-4-pentanone
- 3-Chloropropyl methyl ketone
- 3-Acetylpropyl chloride
Comparison:
- 1-Chloro-4-pentanone and 3-Chloropropyl methyl ketone are similar in structure but differ in the position of the chlorine atom. This positional difference affects their reactivity and the types of reactions they undergo.
- 3-Acetylpropyl chloride is another related compound but has a different functional group arrangement, leading to distinct chemical properties and applications .
5-Chloro-2-pentanone stands out due to its specific applications in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in both research and industry .
属性
IUPAC Name |
5-chloropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIEWDDMODMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064053 | |
| Record name | 2-Pentanone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5891-21-4 | |
| Record name | 5-Chloro-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentanone, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005891214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-pentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60210 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-pentanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentanone, 5-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentanone, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-2-pentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XZG82VP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 5-Chloro-2-pentanone, also known as 5-chloropentan-2-one, is an aliphatic chloroketone. Its molecular formula is C5H9ClO.
ANone: The molecular weight of 5-chloro-2-pentanone is 120.57 g/mol.
A: While the provided research doesn't specify detailed spectroscopic data, the refractive index of 5-chloro-2-pentanone has been measured and correlated for binary systems at 25°C. []
ANone: 5-Chloro-2-pentanone can be synthesized through various methods:
- Ring-opening chlorination: 2-methylfuran undergoes hydrogenation followed by ring-opening chlorination with hydrochloric acid. [] This method is considered environmentally friendly as it minimizes waste generation.
- Chlorination of 2-acetyl-γ-butyrolactone: Reaction with hydrochloric acid yields 5-chloro-2-pentanone. [] This method is cost-effective due to the readily available starting material.
- Chlorination of 3-acetyl-1-propanol: Triphosgene serves as an efficient chlorination reagent in this synthesis. []
ANone: 5-Chloro-2-pentanone is primarily used as a versatile building block in organic synthesis:
- Intermediate for cyclopropyl methyl ketone: It is cyclized with caustic soda to produce cyclopropyl methyl ketone, an important intermediate in various chemical processes. [, , ]
- Synthesis of heterocyclic compounds: It reacts with hydrazines to produce 1-aza-6,7-dehydrotropanes, [] and with 2-(1H-benzo[d]imidazol-2-yl)anilines to synthesize benzo[4,5]imidazo[1,2-c]pyrrolo[1,2-a]quinazoline derivatives. []
- Synthesis of pyrrolidines and tetrahydrofurans: It serves as a precursor in the diastereoselective synthesis of 1,2,3-trisubstituted pyrrolidines and 2,3-disubstituted tetrahydrofurans. []
- Preparation of Panobinostat: It reacts with phenylhydrazine as a starting material in the multistep synthesis of Panobinostat, a histone deacetylase inhibitor. []
ANone: The carbonyl group significantly impacts the reactivity of 5-chloro-2-pentanone, especially in elimination reactions:
- Neighboring group participation: During pyrolysis, the carbonyl group at the γ-position to the C-Cl bond participates in the reaction mechanism, specifically in a five-membered cyclic transition state. This anchimeric assistance by the carbonyl group facilitates the elimination process and influences the reaction rate. [, ]
ANone: Studies have investigated the gas-phase elimination kinetics of 5-chloro-2-pentanone.
- Unimolecular elimination: The reaction follows first-order kinetics, suggesting a unimolecular elimination mechanism. []
- Influence of carbonyl group: The presence of the carbonyl group leads to a faster elimination rate compared to similar chloroketones without carbonyl groups, highlighting the significance of neighboring group participation. []
ANone: Yes, electronic structure methods have been employed to study the gas-phase elimination kinetics of 5-chloro-2-pentanone:
- Theoretical calculations: Density functional theory (DFT) calculations using B3LYP, MPW91PW91, and PBEPBE functionals with different basis sets, along with MP2 calculations, were performed. []
- Mechanistic insights: Calculations suggest a five-membered cyclic transition state, supporting the anchimeric assistance of the carbonyl group in the elimination process. []
ANone: Yes, several studies have investigated the behavior of 5-chloro-2-pentanone in binary mixtures:
- Vapor-liquid equilibria and densities: Binary mixtures of 5-chloro-2-pentanone with n-hexane, toluene, and ethylbenzene were analyzed for their vapor-liquid equilibria and density properties. []
- Predictive modeling: The UNIFAC model was used to predict the vapor-liquid equilibrium behavior of 5-chloro-2-pentanone with chloroalkanes and hydrocarbons. The model showed varying accuracy depending on the size and type of the second component. []
- Refractive index: Binary mixtures with ethylbenzene have been investigated for their refractive index properties. []
ANone: While specific toxicological data aren't provided in the research, handling 5-chloro-2-pentanone requires caution as with many organic halides:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
